molecular formula C15H12Cl3NOS B3583163 N-phenyl-2-[(2,3,6-trichlorobenzyl)thio]acetamide

N-phenyl-2-[(2,3,6-trichlorobenzyl)thio]acetamide

Cat. No.: B3583163
M. Wt: 360.7 g/mol
InChI Key: NYSFUEAMTPHYIS-UHFFFAOYSA-N
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Description

“N-phenyl-2-[(2,3,6-trichlorobenzyl)thio]acetamide” is a chemical compound that contains a phenyl group (a ring of 6 carbon atoms, each bonded to a hydrogen atom), a trichlorobenzyl group (a benzyl group with three chlorine atoms attached), and an acetamide group (a combination of acetic acid and ammonia). This compound could potentially have interesting chemical properties due to the presence of these functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl, trichlorobenzyl, and acetamide groups would give this compound a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that “this compound” could undergo would depend on the reactivity of its functional groups. The phenyl and acetamide groups could potentially participate in a variety of organic reactions .

Mechanism of Action

Without specific research, it’s difficult to predict the mechanism of action of “N-phenyl-2-[(2,3,6-trichlorobenzyl)thio]acetamide”. If this compound has biological activity, it could interact with various enzymes, receptors, or other proteins in the body .

Safety and Hazards

The safety and hazards of “N-phenyl-2-[(2,3,6-trichlorobenzyl)thio]acetamide” would depend on its physical and chemical properties, as well as how it interacts with biological systems. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on “N-phenyl-2-[(2,3,6-trichlorobenzyl)thio]acetamide” could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, investigating its mechanism of action, and assessing its safety and toxicity .

Properties

IUPAC Name

N-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-12-6-7-13(17)15(18)11(12)8-21-9-14(20)19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSFUEAMTPHYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC2=C(C=CC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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